Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is characterized by the presence of a piperazine ring, a sulfonyl group, and a phenylthiophene group. The fluorophenyl group is attached to the piperazine ring .Scientific Research Applications
Antibacterial and Antimicrobial Properties
A study on a structurally similar compound, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, showcased its synthesis and subsequent investigation into antimicrobial, antilipase, and antiurease activities. Some of these compounds displayed moderate to good antimicrobial activity against tested microorganisms, highlighting their potential as leads for developing new antimicrobial agents (Başoğlu et al., 2013).
Analytical Chemistry Applications
A novel sulfonate reagent, designed for analytical derivatization in liquid chromatography, incorporates a fluorophore for sensitive detection after tagging to an analyte. This reagent demonstrates the importance of incorporating a piperazine derivative for the development of sensitive and selective analytical methods (Wu et al., 1997).
Antioxidant Activity
Research into 2-alkoxyphenylcarbamic acid derivatives containing a 4´-(substituted phenyl)piperazin-1´-yl moiety revealed significant antioxidant properties in vitro. These findings underscore the potential of such compounds in developing treatments targeting oxidative stress-related diseases (Malík et al., 2017).
Synthesis and Chemical Properties
The synthesis of new sulfonyl hydrazones incorporating piperidine derivatives highlights the role of these compounds in medicinal chemistry, with evaluations for antioxidant capacity and anticholinesterase activity. This work contributes to our understanding of the chemical properties and potential therapeutic applications of piperazine and sulfonyl hydrazone derivatives (Karaman et al., 2016).
Potential for Mycobacterium Tuberculosis Inhibition
A series of molecules designed by molecular hybridization, incorporating piperazine derivatives, were screened for their inhibition of Mycobacterium tuberculosis DNA GyrB, demonstrating promising inhibitory activity. This research presents a potential pathway for developing new treatments for tuberculosis (Reddy et al., 2014).
Properties
IUPAC Name |
ethyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S2/c1-2-30-23(27)21-22(20(16-31-21)17-6-4-3-5-7-17)32(28,29)26-14-12-25(13-15-26)19-10-8-18(24)9-11-19/h3-11,16H,2,12-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYNYZPGERCJAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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